molecular formula C45H78O2 B213095 Cholesteryl oleate CAS No. 303-43-5

Cholesteryl oleate

Cat. No. B213095
CAS RN: 303-43-5
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-RMUVNZEASA-N
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Description

Synthesis Analysis

Cholesteryl oleate is synthesized in the adrenal cortex, primarily derived from plasma lipoproteins . The synthesis of cholesteryl oleate involves the esterification of cholesterol with a variety of fatty acids . A high-performance liquid chromatographic method was developed for direct profiling and determination of adrenal cholesteryl ester composition .


Molecular Structure Analysis

Cholesteryl oleate has a molecular formula of C45H78O2 . Its average mass is 651.100 Da and its monoisotopic mass is 650.600159 Da . The structure of cholesteryl oleate has been determined from X-ray powder diffraction .


Chemical Reactions Analysis

The liver is a primary source of cholesteryl oleate that enriches the LDL particles when released into plasma . The secretion of lipoproteins enriched with cholesteryl oleate has a close correlation with the pathogenesis of coronary artery atherosclerosis .


Physical And Chemical Properties Analysis

Cholesteryl oleate is a solid, white powder . It has a density of 1.0±0.1 g/cm3, a boiling point of 675.4±44.0 °C at 760 mmHg, and a flash point of > 113.00 °C .

Scientific Research Applications

1. In Vitro Studies on Cholesteryl Ester Hydrolysis

Cholesteryl oleate has been utilized in the study of sterol ester hydrolases in rat liver homogenates. It was incorporated into vesicles prepared from egg yolk lecithin, serving as a substrate for identifying different cholesteryl ester hydrolytic enzymes in subcellular fractions of the liver homogenates. This included an acid hydrolase in the lysosome-rich fraction and a hydrolase in the cytosol fraction with optimum activity at pH 8-8.5. These studies highlighted the utility of cholesteryl ester-containing vesicles in studying cholesteryl ester hydrolysis in vitro (Brecher et al., 1976).

2. Crystal Structure Analysis

Research has been conducted on the crystal structure of cholesteryl oleate, which is important for understanding its interaction and arrangement within biological systems. Crystals of cholesteryl oleate were found to be monoclinic, with detailed analysis of their structure providing insights into the packing and conformation of oleate chains, particularly relevant to their arrangement within biological membranes (Craven & Guerina, 1979).

3. Study of Lipid Incorporation in Vesicles

Cholesteryl oleate's incorporation into phospholipid vesicles was studied to understand its behavior in biological systems. This included investigations into the solubility limits and the impact of temperature on its incorporation, providing crucial data on the interaction of cholesteryl oleate with other lipids in vesicular systems (Hamilton et al., 1983).

4. Involvement in Human Diseases

Cholesteryl oleate has been identified in human malignant neoplasms, suggesting a potential correlation with histological vascular proliferation. This points towards its role as a biochemical marker in cancer research and as a target for therapeutic strategies (Tosi et al., 2003).

5. Metabolic Processing Studies

Research has explored the metabolic fate of oleic acid derived from the lysosomal degradation of cholesteryl oleate in human fibroblasts. This work is significant for understanding the metabolic pathways and processing of cholesteryl oleate-derived products in cellular systems (Groener et al., 1996).

6. Monolayer Behavior at the Air-Water Interface

Studies on cholesteryl oleate in mixed monolayers at the air-water interface have provided insights into its physical and chemical properties. This research is pertinent for understanding the interaction of cholesteryl oleate with other lipids and its potential role in biological systems such as lipid deposits in atherosclerotic lesions (Smaby & Brockman, 1978).

7. Role in Lipoprotein Metabolism

Cholesteryl oleate has been studied for its role in lipoprotein metabolism. This includes its transformation in the rat to a particle resembling high-density lipoprotein (HDL) and the processing of different liposome markers following uptake by rat liver macrophages (Krupp et al., 1976; Derksen et al., 1987).

Safety And Hazards

Cholesteryl oleate should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented .

Future Directions

Cholesteryl oleate has applications in different research fields ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . Future therapeutic directions in reverse cholesterol transport are also being explored .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-RMUVNZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901014621
Record name Cholesteryl oleate
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Molecular Weight

651.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White waxy solid; Odorless; [Alfa Aesar MSDS]
Record name Cholesteryl oleate
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Product Name

Cholesteryl oleate

CAS RN

303-43-5
Record name Cholesteryl oleate
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Record name Cholesteryl oleate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate]
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Record name Cholesteryl oleate
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Record name Cholest-5-en-3-β-yl oleate
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Record name CHOLESTERYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,210
Citations
C Degirolamo, GS Shelness, LL Rudel - Journal of lipid research, 2009 - ASBMB
… to alter hepatic lipoprotein metabolism, promote cholesteryl oleate accumulation, and confer … accumulation of cholesteryl oleate in favor of cholesteryl linoleate in plasma lipoproteins. …
Number of citations: 80 www.jlr.org
BM Craven, NG Guerina - Chemistry and Physics of Lipids, 1979 - Elsevier
Crystals of cholesteryl oleate (C 45 H 78 O 2 ) are monoclinic, space group P2 1 , with a = 12.65(3), b = 9.13(3), c = 18.79(5) A ̊ , β = 93.3(3) and have 2 molecules in the unit cell. The …
Number of citations: 61 www.sciencedirect.com
G Zheng, H Li, M Zhang, S Lund-Katz… - Bioconjugate …, 2002 - ACS Publications
… As for the anchor, a cholesteryl oleate containing a primary … To synthesize the desired cholesteryl oleate amine, we … at C-17 gave the corresponding cholesteryl oleate amine 4 in 60% …
Number of citations: 146 pubs.acs.org
JA Hamilton, KW Miller, DM Small - Journal of Biological Chemistry, 1983 - Elsevier
… ) and the single carbonyl group of cholesteryl oleate (CO) were … the incorporation of cholesteryl oleate and triolein into egg … was used to quantitate both cholesteryl oleate and triolein in …
Number of citations: 114 www.sciencedirect.com
J Li, S Ren, H Piao, F Wang, P Yin, C Xu, X Lu, G Ye… - Scientific reports, 2016 - nature.com
… Cholesteryl oleate showed highest AUCs in distinguishing PCa from non-malignance or … potential role of CEs, particularly, cholesteryl oleate, as molecular biomarker for PCa detection. …
Number of citations: 120 www.nature.com
Q Gao, BM Craven - Journal of lipid research, 1990 - Elsevier
… In cholesteryl oleate at 295 K, the observed electron density … to electron diffraction data for cholesteryl oleate (DL Dorset, … a family of crystal structures Cholesteryl oleate supplied by PL …
Number of citations: 36 www.sciencedirect.com
PJH Jones, DS MacKay, VK Senanayake, S Pu… - Atherosclerosis, 2015 - Elsevier
… acid consumption increases LDL particle cholesteryl oleate content which is associated with … canola oil consumption in humans increases cholesteryl oleate percentage in LDL, but in a …
Number of citations: 59 www.sciencedirect.com
LL Rudel, J Haines, JK Sawyer, R Shah… - The Journal of …, 1997 - Am Soc Clin Investig
… Increased cholesteryl oleate and decreased cholesteryl … of cholesteryl oleate by the liver causes cholesteryl oleate … liver, the majority of which is cholesteryl oleate, is strongly and …
Number of citations: 112 www.jci.org
PJR Spooner, JA Hamilton, DL Gantz… - Biochimica et Biophysica …, 1986 - Elsevier
… effects on cholesteryl oleate solubifization when … ed cholesteryl oleate and PC carbonyl peaks are given in Table I, ~ong with hnewidths for the bHaye~solubi~zed cholesteryl oleate and …
Number of citations: 39 www.sciencedirect.com
KW Miller, DM Small - Biochemistry, 1983 - ACS Publications
… We have examined the effects of substituting cholesteryl oleate (CO) for TO in emulsions upon the phase behavior of the lipids. The emulsion phases have been isolated by highspeed …
Number of citations: 122 pubs.acs.org

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